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Compound of Interest

Compound Name: 2-Ethoxycyclohex-2-en-1-one

Cat. No.: B1360216

In-Depth Technical Guide: 2-Ethoxycyclohex-2-
en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, synthesis, and spectroscopic properties of 2-Ethoxycyclohex-2-en-1-one.
The information is curated for professionals in research and development, with a focus on
detailed experimental protocols and data presentation.

Chemical Structure and Properties

2-Ethoxycyclohex-2-en-1-one is a cyclic enone with the chemical formula CsH1202 and a
molecular weight of 140.18 g/mol .[1] Its structure features a six-membered ring containing a
ketone, a carbon-carbon double bond, and an ethoxy group attached to the double bond.

Systematic Information:
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Identifier Value

IUPAC Name 2-ethoxycyclohex-2-en-1-one

CAS Number 29941-82-0

Molecular Formula CsH1202

Molecular Weight 140.18 g/mol [1]

Canonical SMILES CCOC1=CcCccCC1=0

nChi INChl=1S/C8H1202/c1-2-10-8-6-4-3-5-
7(8)9/h6H,2-5H2,1H3

InChlKey PJLUWPNLDKJSCF-UHFFFAOYSA-N

Stereochemistry and Conformational Analysis

The stereochemistry of 2-Ethoxycyclohex-2-en-1-one is centered around the conformation of
the cyclohexene ring. Due to the sp? hybridization of the C1, C2, and C3 carbons, the ring
adopts a half-chair or sofa conformation to minimize steric strain.

The ethoxy group at the C2 position can, in principle, exist in different rotational conformations.
However, the molecule itself is achiral as it possesses a plane of symmetry.

The conformational equilibrium of the cyclohexene ring will be influenced by the substituents.
For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to
minimize 1,3-diaxial interactions.[2][3] In the case of 2-Ethoxycyclohex-2-en-1-one, the
ethoxy group is on an sp?-hybridized carbon, which flattens this part of the ring. The primary
conformational considerations would involve the puckering of the C4, C5, and C6 carbons. The
lowest energy conformation would seek to minimize steric interactions between the ethoxy
group and the hydrogens on the rest of the ring.

A detailed conformational analysis would require computational modeling or specific
experimental data, which is not readily available in the surveyed literature.

Synthesis of 2-Ethoxycyclohex-2-en-1-one
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A direct and detailed experimental protocol for the synthesis of 2-Ethoxycyclohex-2-en-1-one
is not explicitly available in the reviewed literature. However, a plausible synthetic route can be
derived from a general method for the synthesis of 2-alkoxycycloalkenones through the
oxidative alkoxylation of cyclic ketones.[4][5] This proposed synthesis involves the reaction of
cyclohexanone with ethanol in the presence of an iodine-based oxidizing system.

Proposed Experimental Protocol: Oxidative Alkoxylation
of Cyclohexanone

This protocol is adapted from the general procedure for the synthesis of 2-
alkoxycycloalkenones.[5]

Materials:

e Cyclohexanone

» Ethanol (anhydrous)

e lodine (I2)

o Potassium lodide (KI)

e Potassium Carbonate (K2COs)

e Dichloromethane (CH2Cl2)

o Saturated agueous sodium thiosulfate (Na2S203)
e Brine (saturated agueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

e To a solution of cyclohexanone (1.0 mmol) in ethanol (5 mL) and dichloromethane (5 mL),
add potassium iodide (2.0 mmol) and potassium carbonate (2.0 mmol).

o To the stirred mixture, add iodine (1.5 mmol) portion-wise over 10 minutes.
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» Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and quench with a
saturated aqueous solution of sodium thiosulfate to remove excess iodine.

o Extract the mixture with dichloromethane (3 x 15 mL).

e Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent to yield 2-Ethoxycyclohex-2-en-1-one.

Logical Workflow for the Proposed Synthesis

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1360216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants & Reagents

Reaction & Workup Purification & Product

ashing Drying ’ m
Brine) (MgSO») Concentration |-{—#-| Column Chromatography 2-Ethoxycyclohex-2-en-1-one

( Reaction in hing
lodine (I2) | DCMiEthanol (Reflux) 'C Na:

Ethanol

i

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2-Ethoxycyclohex-2-en-1-one.

Spectroscopic Data
Mass Spectrometry

The mass spectrum of 2-Ethoxycyclohex-2-en-1-one shows a molecular ion peak
corresponding to its molecular weight.

e Molecular lon (M+*): m/z = 140

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.
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Wavenumber (cm~?) Assignment

~1680 C=0 stretch (conjugated ketone)
~1620 C=C stretch (alkene)

~1200 C-O stretch (enol ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental *H and 3C NMR data for 2-Ethoxycyclohex-2-en-1-one is not available
in the public domain at the time of this review. However, predicted chemical shifts can be
estimated based on the structure and comparison with similar compounds like 2-cyclohexen-1-
one.[6][7]

Predicted *H NMR Chemical Shifts:

Approximate Chemical

Proton Multiplicity )
Shift (ppm)

-OCH2CHs Quartet ~3.9-4.1
-OCH2CHs Triplet ~13-14
Vinylic H (C3-H) Triplet ~5.8-6.0
Allylic CH2 (C4-Hz2) Multiplet ~2.3-25
CH2 (C5-Hz2) Multiplet ~1.9-21
Allylic CHz (C6-H2) Triplet ~2.2-24

Predicted 3C NMR Chemical Shifts:
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Carbon Approximate Chemical Shift (ppm)
C1 (C=0) ~198 - 202

C2 (C-0) ~160 - 165

C3 (=CH) ~110 - 115

C4 (CHz2) ~25-30

C5 (CH2) ~20- 25

C6 (CH2) ~35 - 40

-OCH2CHs ~65-70

-OCH2CHs ~14 - 16

Conclusion

2-Ethoxycyclohex-2-en-1-one is a valuable building block in organic synthesis. While detailed
experimental data on its stereochemistry and NMR spectroscopy are not widely published, its
synthesis can be plausibly achieved through the oxidative alkoxylation of cyclohexanone. The
provided data and proposed experimental protocol offer a solid foundation for researchers and
scientists working with this and related compounds. Further experimental and computational
studies are warranted to fully elucidate its conformational preferences and spectroscopic
characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Ethoxycyclohex-2-en-1-one | C8H1202 | CID 121598 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. chem.libretexts.org [chem.libretexts.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1360216?utm_src=pdf-body
https://www.benchchem.com/product/b1360216?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethoxycyclohex-2-en-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethoxycyclohex-2-en-1-one
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/04%3A_Conformations_of_Alkanes_and_Cycloalkanes/4.04%3A_Substituted_Cyclohexanes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. masterorganicchemistry.com [masterorganicchemistry.com]
. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

.
~ » ol H w

. 2-Cyclohexen-1-one(930-68-7) 13C NMR spectrum [chemicalbook.com]

 To cite this document: BenchChem. ["2-Ethoxycyclohex-2-en-1-one" chemical structure and
stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360216#2-ethoxycyclohex-2-en-1-one-chemical-
structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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